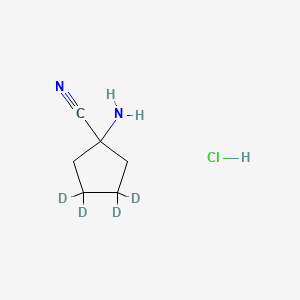
RCS-4-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCS-4-d11 is a synthetic cannabinoid . It’s one of several N-alkyl-3-(methoxybenzoyl)indoles identified by forensic scientists as synthetic cannabinoid designer drugs . Its CAS number is 1346604-41-8 .
Synthesis Analysis
The synthesis of all regioisomers of RCS-4 and their C4 homologues has been described in the literature . This includes RCS-4-d11 and its analogues (RCS-2, RCS-3, RCS-2-C4, RCS-3-C4, and RCS-4-C4) .
Molecular Structure Analysis
The molecular formula of RCS-4-d11 is C21H23NO2 . Its molecular weight is 321.41282 .
Chemical Reactions Analysis
RCS-4-d11 is part of a class of synthetic cannabinoids that have demonstrated agonist activity at human CB1 (EC50 = 54–574 nM) and CB2 (EC50 = 4.5–46 nM) receptors . The C4 homologues, including RCS-4-d11, show a preference for CB2 receptors over CB1 receptors .
Mécanisme D'action
Propriétés
Numéro CAS |
1346604-41-8 |
|---|---|
Nom du produit |
RCS-4-d11 |
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
332.487 |
Nom IUPAC |
(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
Clé InChI |
OZCYJKDWRUIFFE-RZEGOHQBSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Synonymes |
(4-Methoxyphenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)